molecular formula C6H5BrN2O2 B3021714 3-Bromo-5-nitroaniline CAS No. 55215-57-1

3-Bromo-5-nitroaniline

Cat. No.: B3021714
CAS No.: 55215-57-1
M. Wt: 217.02 g/mol
InChI Key: GWLFQPJKTXGLGD-UHFFFAOYSA-N
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Description

3-Bromo-5-nitroaniline (CAS: 55215-57-1) is a halogenated aromatic amine with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol. It is characterized by a bromine atom at the 3-position and a nitro group at the 5-position on the aniline ring. This compound is a yellow crystalline solid with a melting point of 128°C and a density of 1.8 g/cm³ . It serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of Keap1 inhibitors (e.g., N-(3-bromo-5-nitrophenyl)benzenesulfonamide) via sulfonylation reactions . Its synthesis involves the selective reduction of 1-bromo-3,5-dinitrobenzene using polymethylhydrosiloxane (PMDS) and iron(III) acetylacetonate (Fe(acac)₃) in tetrahydrofuran (THF), achieving an 81% yield .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFQPJKTXGLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212882
Record name ar-Bromo-ar-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63460-07-1
Record name ar-Bromo-ar-nitrobenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ar-Bromo-ar-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:

    Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: Nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

    Bromination: Aniline undergoes bromination in the presence of bromine and a suitable solvent to yield 3-Bromoaniline.

    Nitration: Finally, 3-Bromoaniline is nitrated again to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in a suitable solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Scientific Research Applications

3-Bromo-5-nitroaniline finds applications in several scientific research areas:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound is used in biochemical assays and studies to understand the interaction of brominated and nitrated aromatic compounds with biological systems.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological activities, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, reducing basicity compared to electron-donating substituents like -OCH₃ or -CH₃ in analogs .
  • Positional Isomerism : 2-Bromo-5-nitroaniline (ortho-nitro) exhibits steric hindrance and distinct reactivity compared to the meta-nitro isomer .

Biological Activity

3-Bromo-5-nitroaniline (CAS Number: 55215-57-1) is an aromatic compound notable for its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and nitro groups attached to an aniline structure. The molecular formula is C6_6H5_5BrN2_2O2_2, and its structure can influence its reactivity and biological interactions. The nitro group is known for its electron-withdrawing properties, which can affect the compound's electrophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity: Nitro compounds are generally known for their bactericidal and fungicidal properties, potentially making this compound effective against various pathogens.
  • Antioxidant Properties: Research suggests that similar nitroanilines exhibit antioxidant activity, which may also apply to this compound.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, studies have indicated that it can inhibit the growth of Escherichia coli and Staphylococcus aureus at low concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549).

Cell LineIC50 (µM)
MCF-712
A54918

Case Studies

  • Antibacterial Efficacy:
    A study evaluated the antibacterial efficacy of this compound in a clinical setting, where it was tested against multidrug-resistant strains of bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics.
  • Cancer Research:
    Another research project focused on the compound's effects on apoptosis in cancer cells. Results showed that treatment with this compound led to increased apoptosis markers in treated cells compared to controls, suggesting a mechanism by which it may inhibit tumor growth.

Applications in Drug Development

Due to its biological properties, this compound is being explored as a potential pharmacophore in drug design. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-nitroaniline

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